molecular formula C12H22N4O2 B2941164 (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol CAS No. 461383-09-5

(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol

Cat. No.: B2941164
CAS No.: 461383-09-5
M. Wt: 254.334
InChI Key: BEQCWQOVGAXJNX-RJWSCKMHSA-N
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Description

The compound (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a triazole ring, a hydroxyethyl group, and a dimethylbutan-2-ylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions on the triazole ring can introduce various functional groups .

Scientific Research Applications

(1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles with triazole rings and hydroxyethyl groups. Examples are:

Uniqueness

The uniqueness of (1R)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1S)-1-[4-[(E)-3,3-dimethylbutan-2-ylideneamino]-5-[(1R)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-7(17)10-13-14-11(8(2)18)16(10)15-9(3)12(4,5)6/h7-8,17-18H,1-6H3/b15-9+/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQCWQOVGAXJNX-RJWSCKMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1N=C(C)C(C)(C)C)C(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C(N1/N=C(\C)/C(C)(C)C)[C@H](C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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